Mecambrine
CAS No.: 1093-07-8
Cat. No.: VC21053058
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1093-07-8 |
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Molecular Formula | C18H17NO3 |
Molecular Weight | 295.3 g/mol |
IUPAC Name | (12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |
Standard InChI | InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
Standard InChI Key | NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
Isomeric SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
SMILES | CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |
Introduction
Chemical Structure and Properties
Mecambrine is classified as a proaporphine-type alkaloid with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol . The compound has several synonyms including Fugapavine and (-)-Mecambrine . Its chemical structure features a complex polycyclic system with a methylated nitrogen atom and a dioxole ring.
Structural Identification
The full IUPAC name of mecambrine is (12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.0²,⁶.0¹²,¹⁵]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one . This complex nomenclature reflects its intricate molecular architecture consisting of multiple fused rings.
Chemical Identifiers and Spectroscopic Data
The following table summarizes key chemical identifiers and properties of mecambrine:
Property | Value |
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Molecular Formula | C₁₈H₁₇NO₃ |
Molecular Weight | 295.3 g/mol |
CAS Number | 1093-07-8 |
SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |
InChI | InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |
InChIKey | NMVDXQMYKKNYFO-ZDUSSCGKSA-N |
MS/MS fragments (m/z) | 202.09, 171.07, 280.10 |
Crystal Structure Information
Natural Occurrence and Distribution
Mecambrine is found naturally in several plant species belonging to the Papaveraceae family, particularly within the genus Papaver (poppy plants).
Source Plants
Mecambrine has been isolated from various Papaver species including:
In Papaver somniferum, mecambrine has been identified alongside various other alkaloids through advanced analytical techniques . The presence of mecambrine in these plants suggests its role in the plant's secondary metabolism, potentially contributing to defense mechanisms or other physiological functions.
Occurrence Alongside Other Alkaloids
Mecambrine is typically found in plant tissues alongside other alkaloids with related structures. In Papaver species, mecambrine coexists with diverse alkaloid types including benzylisoquinolines, protoberberines, aporphines, and morphinans . In Papaver decaisnei specifically, mecambrine was isolated together with the aporphine-type alkaloid roemerine .
The following table shows alkaloid profiles of selected Papaver species including mecambrine content:
Analytical Methods for Detection and Identification
Various analytical techniques have been employed for the detection, isolation, and characterization of mecambrine from plant materials.
Chromatographic Methods
Thin-layer chromatography (TLC) has been successfully used for the isolation of mecambrine. In a study of Papaver decaisnei, preparative TLC was employed to separate mecambrine from other alkaloids . The identification was subsequently confirmed by comparing TLC Rf values with those of authentic samples.
Liquid chromatography coupled with mass spectrometry (LC-MS) techniques have been particularly valuable for the identification of mecambrine in complex plant extracts. In a study analyzing Papaver rhoeas, mecambrine was detected using liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS/MS) . This technique allowed for the definitive identification of mecambrine alongside other alkaloids.
Spectroscopic Identification
The identification of mecambrine has been achieved through various spectroscopic techniques:
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UV spectroscopy: Provides characteristic absorption patterns that help identify the compound's chromophores
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1H-NMR (Nuclear Magnetic Resonance) spectroscopy: Offers detailed information about the hydrogen environments in the molecule
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Mass spectrometry: Provides fragmentation patterns that are characteristic of mecambrine's structure
In mass spectrometry analysis, mecambrine (with m/z 296.1281 [M+H]+) produces characteristic fragment ions at m/z 202.0853, 171.07, and 280.10, which can be used for its identification in complex mixtures .
Extraction and Isolation Techniques
The extraction and isolation of mecambrine from plant materials involves several steps and techniques to ensure purity and proper identification.
Extraction Methods
Traditional alkaloid extraction methods have been employed to isolate mecambrine from Papaver species. These typically involve:
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Collection and preparation of plant material (typically aerial parts)
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Extraction with appropriate solvents (methanol, ethanol, or chloroform are commonly used)
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Alkalinization of the extract to convert alkaloids to their free base form
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Partition between organic and aqueous phases to separate alkaloids
In studies examining Papaver species, researchers have successfully extracted alkaloids including mecambrine using these methods, with variations in solvent selection and extraction conditions depending on the specific plant material and research objectives.
Purification and Isolation
Following initial extraction, further purification steps are necessary to isolate mecambrine from other co-occurring alkaloids:
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Preparative thin-layer chromatography (TLC) has been successfully employed for the isolation of mecambrine
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Column chromatography using appropriate stationary phases and solvent systems
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High-performance liquid chromatography (HPLC) for final purification
The isolated compounds are then identified through comparison of their spectroscopic data (UV, NMR) and TLC Rf values with authentic standards or published data .
Current Research Status and Future Perspectives
Current Research Status
Research on mecambrine is still relatively limited compared to more extensively studied alkaloids from Papaver species such as morphine, codeine, and papaverine. Most studies mentioning mecambrine have focused on:
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Identifying and characterizing alkaloid profiles in various Papaver species
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Developing analytical methods for detection and quantification
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Preliminary assessment of biological activities of plant extracts containing mecambrine
There remains a significant gap in knowledge regarding the specific pharmacological properties, biosynthetic pathways, and structure-activity relationships of mecambrine as an individual compound.
Future Research Directions
Several promising research directions could advance our understanding of mecambrine:
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Targeted isolation and purification of larger quantities of mecambrine for comprehensive biological activity screening
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Investigation of the biosynthetic pathway leading to mecambrine formation in Papaver species
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Structure-activity relationship studies to understand the importance of specific structural features
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Development of semi-synthetic derivatives with enhanced biological properties
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Exploration of potential medicinal applications, particularly in antimicrobial therapy
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Investigation of potential synergistic effects with other alkaloids present in the same plant sources
Such research would contribute significantly to our understanding of mecambrine and potentially lead to valuable applications in medicine and other fields.
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